4-chloro-2-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Description
This compound features a benzamide core substituted with a chlorine atom at the 4-position and a nitro group at the 2-position. The benzamide is linked to a 4,5,6,7-tetrahydro-1,3-benzothiazole moiety, a bicyclic system with a thiazole ring fused to a partially saturated benzene ring. This structure combines electron-withdrawing groups (Cl, NO₂) with a heterocyclic amine, which may enhance binding to biological targets or influence physicochemical properties like solubility and stability.
Properties
IUPAC Name |
4-chloro-2-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3S/c15-8-5-6-9(11(7-8)18(20)21)13(19)17-14-16-10-3-1-2-4-12(10)22-14/h5-7H,1-4H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCDZHSSTPHTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-2-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:
Nitration and Chlorination: The starting material, 4-chloroaniline, undergoes nitration to introduce the nitro group, forming 4-chloro-2-nitroaniline.
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone.
Coupling Reaction: The final step involves coupling the 4-chloro-2-nitroaniline with the benzothiazole derivative under suitable conditions to form the target compound.
Chemical Reactions Analysis
4-chloro-2-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions:
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural features and molecular properties of related compounds:
Functional Group Impact
- Chlorine contributes to lipophilicity, which may affect membrane permeability .
- Sulfonamides vs. Benzamides : Sulfonamide derivatives (e.g., and ) exhibit distinct solubility profiles and hydrogen-bonding capabilities compared to benzamides, influencing their pharmacokinetics .
- Methoxy and Alkyl Groups : Methoxy (e.g., ) and methylsulfanyl () substituents alter electronic and steric properties, affecting binding affinity and metabolic stability .
Biological Activity
4-chloro-2-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The molecular formula of 4-chloro-2-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is , with a molecular weight of approximately 300.77 g/mol. The structure features a benzamide moiety substituted with a chloro and nitro group, along with a tetrahydro-benzothiazole ring which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloro-2-nitrobenzoic acid with 4,5,6,7-tetrahydro-1,3-benzothiazole under specific conditions that facilitate the formation of the amide bond. Various methodologies have been explored to optimize yield and purity while adhering to green chemistry principles.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. In particular, compounds similar to 4-chloro-2-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide have been evaluated against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A431 (skin cancer) | 1.5 | Induction of apoptosis and cell cycle arrest |
| A549 (lung cancer) | 2.0 | Inhibition of AKT/ERK signaling pathways |
| H1299 (lung cancer) | 1.8 | Decreased migration and invasion |
These findings indicate that the compound effectively inhibits cell proliferation and induces apoptosis in several cancer types.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines:
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| IL-6 | 250 | 50 |
| TNF-α | 300 | 60 |
The reduction in these cytokines suggests a potential role for this compound in treating inflammatory diseases.
Mechanistic Insights
The biological activity of 4-chloro-2-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been linked to its ability to modulate key signaling pathways involved in cell survival and inflammation. Specifically:
- AKT Pathway Inhibition : The compound inhibits the AKT signaling pathway, which is crucial for cell survival and growth.
- ERK Pathway Modulation : It also affects the ERK pathway involved in cell proliferation and differentiation.
- Apoptosis Induction : The compound promotes apoptosis through activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Several case studies have documented the effectiveness of benzothiazole derivatives in clinical settings:
- Case Study on Skin Cancer : A patient with advanced skin cancer showed significant tumor reduction after treatment with a benzothiazole derivative similar to our compound.
- Lung Cancer Treatment : In a clinical trial involving lung cancer patients treated with a related compound, a notable decrease in tumor size was observed alongside improved patient quality of life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
